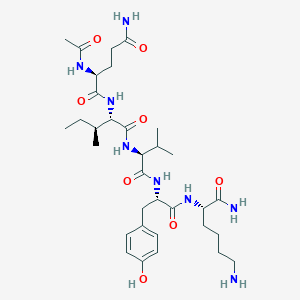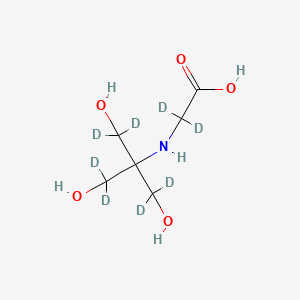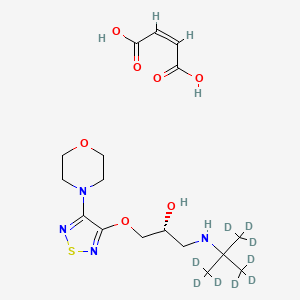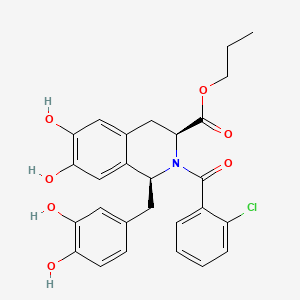
Acetyl-PHF5 amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-PHF5 amide is an amyloidogenic protein tau peptide. This compound is known for its ability to polymerize into filamentous structures, which are significant in the study of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-PHF5 amide typically involves the amidation of esters with sodium amidoboranes (NaNHRBH3, R = H, Me) at room temperature without the use of catalysts or other reagents. This method is rapid, chemoselective, and features quantitative conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of electrosynthesis, which is a greener and more sustainable method for the preparation of amides .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-PHF5 amide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium amidoboranes and esters. The reactions are typically carried out at room temperature and do not require catalysts .
Major Products Formed
The major products formed from these reactions are primary and secondary amides, which are significant in various applications in medicine, biochemistry, and materials science .
Applications De Recherche Scientifique
Acetyl-PHF5 amide has several scientific research applications, including:
Chemistry: Used in the study of amide bond formation and polymerization processes.
Biology: Significant in the study of protein aggregation and neurodegenerative diseases.
Medicine: Potential therapeutic applications in the treatment of diseases involving protein aggregation.
Industry: Used in the development of materials with specific polymerization properties .
Mécanisme D'action
Acetyl-PHF5 amide exerts its effects by polymerizing into filamentous structures. This polymerization process is influenced by the solvent in which the peptides are dissolved. The compound targets neuronal signaling pathways and tau proteins, which are crucial in the study of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Acetyl-PHF5 amide is unique due to its specific ability to polymerize into filamentous structures, which is not commonly observed in other similar compounds. This property makes it particularly valuable in the study of protein aggregation and neurodegenerative diseases .
Propriétés
Formule moléculaire |
C33H54N8O8 |
|---|---|
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H54N8O8/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46)/t19-,23-,24-,25-,27-,28-/m0/s1 |
Clé InChI |
SPIIXBKBWNHCRE-ORJWZPQUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
